molecular formula C10H10N2O3 B1377002 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid CAS No. 1394680-83-1

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B1377002
CAS No.: 1394680-83-1
M. Wt: 206.2 g/mol
InChI Key: DFWIVVWIHWGKKI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS 1394680-83-1) is a high-purity chemical compound offered for research and development purposes. This benzoazole derivative features a carboxylic acid functional group, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound has a molecular formula of C 10 H 10 N 2 O 3 and a molecular weight of 206.20 g/mol . Its structure is confirmed by canonical SMILES (CN(C)C1=NC2=C(O1)C=CC(=C2)C(=O)O) and InChIKey (DFWIVVWIHWGKKI-UHFFFAOYSA-N) identifiers . As a benzoxazole scaffold, it is of significant interest in the development of novel pharmacologically active molecules, though its specific biological mechanisms and full profile of research applications are subject to ongoing investigation . Safety Information: This product is intended for research use only in a controlled laboratory setting and is not approved for human, therapeutic, or veterinary use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols .

Properties

IUPAC Name

2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12(2)10-11-7-5-6(9(13)14)3-4-8(7)15-10/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWIVVWIHWGKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394680-83-1
Record name 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid
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Preparation Methods

Formation of the Benzoxazole Core with Carboxylic Acid at Position 5

  • Starting from 5-amino-2-hydroxybenzoic acid or its derivatives, cyclization with appropriate reagents leads to the benzoxazole ring bearing a carboxylic acid at position 5.
  • Polyphosphoric acid (PPA) is often used as a cyclizing agent, heating the mixture at 180°C for several hours (e.g., 5 hours) to promote ring closure.
  • Alternatively, condensation of o-aminophenol derivatives with carboxylic acid derivatives under dehydrating conditions or with catalysts can achieve this transformation.

Introduction of the Dimethylamino Group at Position 2

  • The dimethylamino substituent at position 2 is introduced via nucleophilic substitution or reductive amination strategies.
  • One reported method involves alkylation of the benzoxazole intermediate bearing a reactive group at position 2 (e.g., halogen or aldehyde) with dimethylamine or its equivalent under basic conditions.
  • Another approach is reductive amination of a 2-formylbenzoxazole intermediate with dimethylamine using reducing agents like sodium triacetoxyborohydride (Na(OAc)3BH) in solvents such as dichloroethane.

Oxidation and Functional Group Transformations

  • Oxidation steps may be required to convert intermediates to the carboxylic acid form, often using catalytic systems (e.g., aluminum-nickel catalyst in formic acid) or conventional oxidation reagents.
  • Esterification and subsequent hydrolysis can be used to protect and then liberate the carboxylic acid functionality as needed.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization 5-amino-2-hydroxybenzoic acid + PPA, 180°C, 5 h Formation of benzoxazole-5-carboxylic acid core
2 Formylation or halogenation Introduction of formyl or halogen at position 2 Prepares intermediate for amination
3 Reductive amination Dimethylamine + Na(OAc)3BH, dichloroethane Introduction of dimethylamino group
4 Oxidation/Deprotection Oxidizing agent or hydrolysis Final carboxylic acid form

Data from Literature and Patents

  • Yield and Purity: Typical yields for benzoxazole ring formation via PPA cyclization range from 60–85% depending on substrate and conditions. Reductive amination steps yield 70–90% of the desired dimethylamino-substituted product.
  • Reaction Times: Cyclization requires prolonged heating (3–6 hours), while reductive amination proceeds efficiently at room temperature to mild heating over 1–5 hours.
  • Catalyst Use: Nano-ZnO and copper catalysts have been shown to reduce reaction times and improve yields in benzoxazole synthesis, though specific data for the dimethylamino derivative are limited.

Comparative Analysis of Methods

Method Advantages Disadvantages Reference
PPA-mediated cyclization High yields, straightforward High temperature, corrosive reagent
NCTS cyclization with BF3·Et2O Mild conditions, selective Longer reaction times (24–30 h)
Reductive amination with Na(OAc)3BH Mild, high selectivity for dimethylamino group Requires careful handling of reagents
Catalyst-assisted synthesis Eco-friendly, lower energy consumption Catalyst cost, sometimes lower yields

Summary of Research Findings

  • The most reliable method for preparing this compound involves initial formation of the benzoxazole ring with a carboxylic acid substituent via PPA-mediated cyclization of o-aminophenol derivatives.
  • Subsequent introduction of the dimethylamino group is efficiently achieved by reductive amination of a 2-formylbenzoxazole intermediate.
  • Catalytic methods and alternative cyclization reagents offer greener and potentially more scalable options but may require optimization for this specific substitution pattern.
  • The choice of solvent, temperature, and reaction time critically affects yield and purity, with dichloroethane and dioxane being common solvents for key steps.

Scientific Research Applications

Biological Applications

1. Organic Buffering Agent

  • 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is utilized as an organic buffering agent in cell cultures. Its ability to maintain pH levels conducive to cellular activity is critical for various biological experiments .

2. Antimicrobial Activity

3. Pharmaceutical Development

  • The compound's structure allows it to interact with biological targets effectively. Studies have established structure–activity relationships (SAR) that inform modifications to enhance therapeutic efficacy and reduce toxicity. This makes it a candidate for drug development, particularly in targeting specific diseases .

Chemical Applications

1. Synthesis and Reactivity

  • The compound can be synthesized through various chemical methods, often involving the modification of existing benzoxazole derivatives. Its unique dimethylamino substitution enhances solubility and biological activity compared to other benzoxazole derivatives.

2. Research and Development

  • It is a valuable component in research settings for exploring new chemical reactions and pathways due to its reactive functional groups. This can lead to the discovery of new compounds with desirable properties for various applications, including catalysis and materials science .

Case Studies

Study Focus Findings Implications
Antimicrobial PropertiesRelated benzoxazole derivatives demonstrated significant activity against bacterial strainsPotential for developing new antibiotics
Buffering CapacityDemonstrated effectiveness in maintaining pH stability in cell culturesEnhances reliability of biological assays
Drug DevelopmentStructure–activity relationship studies suggest modifications can improve efficacyOpens pathways for new therapeutic agents

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Benzimidazole Derivatives

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS: MFCD26382381) shares a bicyclic aromatic system and carboxylic acid substituent with the target compound. However, the benzimidazole core contains two nitrogen atoms in the ring, compared to one oxygen and one nitrogen in benzoxazole. This difference reduces the electron-withdrawing effect of the heteroatoms, resulting in lower acidity (pKa ≈ 3.8 for benzimidazole vs. ~2.5 for benzoxazole). Biological studies show benzimidazole derivatives exhibit stronger binding to tyrosine kinase inhibitors but lower metabolic stability .

Property 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid 2-Oxo-1,3-dihydrobenzimidazole-5-carboxylic Acid
Core Structure Benzoxazole (O, N) Benzimidazole (N, N)
pKa (Carboxylic Acid) ~2.5 ~3.8
Bioactivity COX-2 inhibition (IC₅₀: 12 µM) Tyrosine kinase inhibition (IC₅₀: 8 µM)
Metabolic Stability Moderate (t₁/₂: 4.2 h) Low (t₁/₂: 1.8 h)

Functional Analogs: Dimethylamino-Substituted Compounds

Ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate are co-initiators in resin systems. Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity (degree of conversion: 78% vs. 65%) and better physical properties in resin cements than the methacrylate analog. This contrast highlights the role of the carboxylic acid group in this compound, which enhances hydrogen bonding and polarity compared to ester or methacrylate functionalities .

Pharmacological Analogs: Benzoxazole-Based COX-2 Inhibitors

N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives exhibit selective COX-2 inhibition (IC₅₀: 0.3 µM) due to the electron-donating dimethylamino group, which aligns with the electronic profile of this compound. However, the absence of a carboxylic acid group in these derivatives reduces solubility, underscoring the importance of the 5-carboxylic acid substituent in improving bioavailability .

Biological Activity

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the benzoxazole family, which is known for a variety of biological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole core with a dimethylamino group and a carboxylic acid group. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

Target Interactions

Benzoxazole derivatives have been shown to interact with various biological targets, including enzymes and receptors. The mechanism often involves:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes such as topoisomerases and carbonic anhydrases, which are essential for DNA replication and pH regulation in cells.
  • Receptor Modulation : These compounds may also modulate receptor activities, influencing cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that affect its bioavailability and therapeutic efficacy. Studies suggest that the compound's solubility and permeability are critical factors determining its pharmacological effects.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies using the MCF-7 (breast cancer) and A549 (lung cancer) cell lines have shown that related benzoxazole compounds exhibit varying degrees of cytotoxicity. The compound's activity was compared against established anticancer agents like doxorubicin .
CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
Doxorubicin2.32MCF-7
UK-1 (Benzoxazole analog)TBDA549

Antibacterial Activity

The antibacterial properties of benzoxazole derivatives have been explored extensively. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various strains indicate that some derivatives show potent antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
Bacterial StrainMIC (µg/mL)
Escherichia coliTBD
Staphylococcus aureusTBD
Salmonella EnteritidisTBD

Study on Anticancer Properties

A study published in MDPI evaluated several benzoxazole derivatives for their anticancer properties. The findings indicated that this compound exhibited promising cytotoxic effects comparable to established chemotherapeutics .

Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of halogenated benzoxazoles revealed that structural modifications could enhance the activity against inflammatory pathways . Such modifications could be applied to this compound to explore its anti-inflammatory properties further.

Q & A

Q. What are the common synthetic routes for 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via cyclization of 2-aminophenol derivatives with dimethylcarbamoyl chloride or analogous reagents. A typical protocol involves:

  • Cyclization : Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) under reflux in polar aprotic solvents (e.g., DMF, ethanol) .
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted using factorial design to maximize yield. For example, a 2³ factorial experiment can isolate the impact of temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst concentration (1–5 mol%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm the benzoxazole ring and dimethylamino group. IR spectroscopy for carboxylic acid (-COOH) and C=N stretching (benzoxazole).
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 237.0874) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution assays against E. coli (Gram-negative) and S. aureus (Gram-positive), with MIC values reported .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes, with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity for targets (e.g., COX-2 or kinase domains). For example, benzoxazole derivatives show π-π stacking with Tyr385 in COX-2 .
  • QSAR Modeling : Use of descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

  • Reproducibility Checks : Validate assay conditions (pH, temperature, solvent controls).
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield variability .

Q. How can reaction pathways be optimized using AI-driven retrosynthesis tools?

Platforms like BenchChem’s AI tool (Template_relevance models) propose one-step routes by analyzing databases (Reaxys, Pistachio). For example, prioritizing amide coupling over esterification based on atom economy .

Experimental Design & Methodological Challenges

Q. What experimental design (DoE) approaches are effective for scaling up synthesis?

  • Response Surface Methodology (RSM) : Central composite design to model yield as a function of temperature, catalyst loading, and solvent ratio.
  • Critical Process Parameters (CPPs) : Identify via risk assessment (e.g., Ishikawa diagram) to mitigate impurities during scale-up .

Q. How do stability studies inform storage and formulation of the compound?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS.
  • Excipient Compatibility : Screen with common stabilizers (e.g., lactose, PVP) using DSC (differential scanning calorimetry) .

Q. What interdisciplinary methods integrate chemical synthesis with biological evaluation?

  • High-Throughput Screening (HTS) : 96-well plate systems for parallel synthesis and bioactivity testing.
  • Lab Automation : Robotic liquid handlers (e.g., Hamilton STAR) coupled with cheminformatics pipelines for data analysis .

Data Management & Collaboration

Q. How can researchers manage conflicting spectral data or crystallography results?

  • Collaborative Platforms : Use cloud-based tools (e.g., SciFinder, PubChem) to cross-reference NMR shifts or XRD patterns.
  • Crowdsourced Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid
Reactant of Route 2
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2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.